molecular formula C4H3BrOS B094421 5-Bromothiophen-2(5H)-one CAS No. 17019-33-9

5-Bromothiophen-2(5H)-one

Katalognummer: B094421
CAS-Nummer: 17019-33-9
Molekulargewicht: 179.04 g/mol
InChI-Schlüssel: ITXASWFLRBVJME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromothiophen-2(5H)-one is an organobromine compound that features a bromine atom attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, but with one carbon atom replaced by a sulfur atom. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophen-2(5H)-one typically involves the bromination of 2(5H)-thiophenone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale bromination reactors with precise control over temperature, reaction time, and bromine concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromothiophen-2(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in 2(5H)-thiophenone can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-substituted thiophenones.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

5-Bromothiophen-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromothiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or activator in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chlorothiophene: Another brominated thiophene with a chlorine atom, used in similar applications.

    2-Bromo-5-methylthiophene: A methyl-substituted bromothiophene with different reactivity and applications.

    5-Bromo-2-iodothiophene: Contains both bromine and iodine, offering unique reactivity for cross-coupling reactions.

Uniqueness

5-Bromothiophen-2(5H)-one is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

17019-33-9

Molekularformel

C4H3BrOS

Molekulargewicht

179.04 g/mol

IUPAC-Name

2-bromo-2H-thiophen-5-one

InChI

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H

InChI-Schlüssel

ITXASWFLRBVJME-UHFFFAOYSA-N

SMILES

C1=CC(=O)SC1Br

Kanonische SMILES

C1=CC(=O)SC1Br

Synonyme

5-Bromothiophen-2(5H)-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.